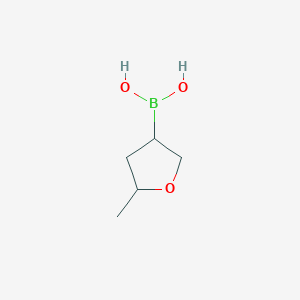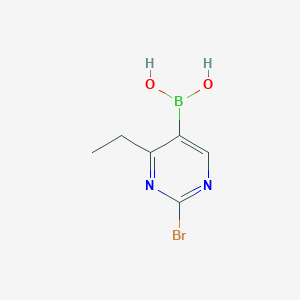
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H8BBrN2O2. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid typically involves the reaction of 2-bromo-4-ethylpyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed borylation reactions, where the pyrimidine derivative is treated with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and stringent control of reaction parameters .
化学反応の分析
Types of Reactions: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with various aryl or vinyl halides to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are typically biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(2-Bromo-4-ethylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism by which (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid exerts its effects is through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid substrate, which interact to facilitate the formation of the new bond .
類似化合物との比較
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Ethylphenylboronic acid
Comparison: (2-Bromo-4-ethylpyrimidin-5-yl)boronic acid is unique due to its pyrimidine ring structure, which imparts specific electronic and steric properties that influence its reactivity in cross-coupling reactions. Compared to phenylboronic acid and its derivatives, this compound offers enhanced reactivity and selectivity in certain synthetic applications .
特性
分子式 |
C6H8BBrN2O2 |
|---|---|
分子量 |
230.86 g/mol |
IUPAC名 |
(2-bromo-4-ethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H8BBrN2O2/c1-2-5-4(7(11)12)3-9-6(8)10-5/h3,11-12H,2H2,1H3 |
InChIキー |
XRVLOYMMLFWLOX-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1CC)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


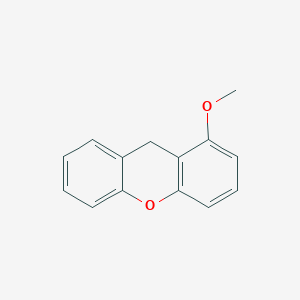
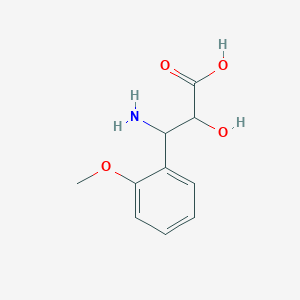
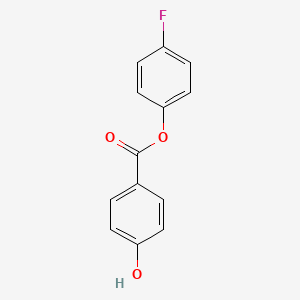
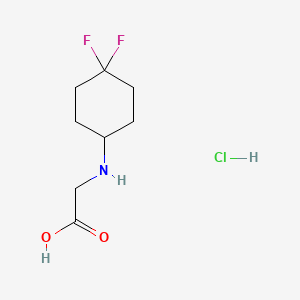
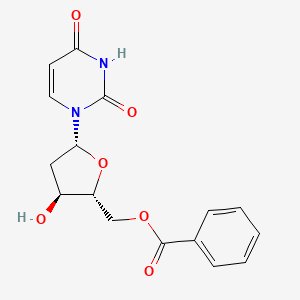
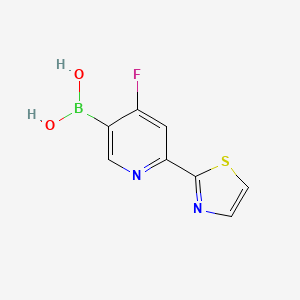
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078224.png)

![3-[(3S)-3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid](/img/structure/B14078231.png)
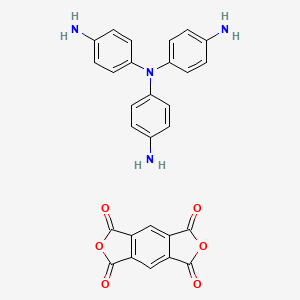
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)
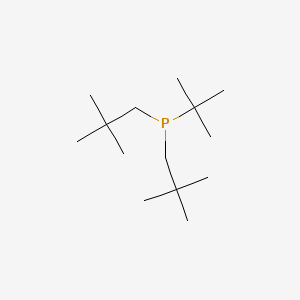
![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
